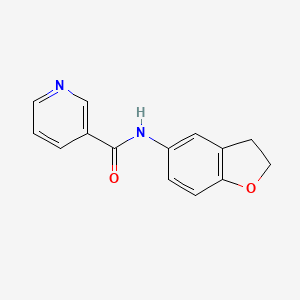
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide, also known as DBF or PD98059, is a chemical compound that has been extensively studied in the field of biochemistry and molecular biology. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular signaling and regulation.
Wirkmechanismus
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide inhibits the activity of MEK by binding to its ATP-binding site and preventing the phosphorylation of downstream targets such as extracellular signal-regulated kinase (ERK). This results in the inhibition of the MAPK pathway and downstream signaling events. N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been shown to be a non-competitive inhibitor of MEK, meaning that it does not compete with ATP for binding to the active site.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and decrease angiogenesis. N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and stroke. In addition, N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been shown to have cardioprotective effects in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has several advantages as a research tool, including its high selectivity for MEK and its well-characterized mechanism of action. It has also been shown to be effective in a wide range of cell types and animal models. However, N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has some limitations, including its relatively low potency compared to other MEK inhibitors and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective MEK inhibitors based on the structure of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide. Another area of interest is the investigation of the role of the MAPK pathway in other diseases and biological processes. Finally, the use of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide as a therapeutic agent in human diseases warrants further investigation.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2,3-dihydrobenzofuran with 3-bromopyridine-2-carboxylic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate, which is then coupled with an amine group to yield the final product. Several modifications to this synthesis method have been reported in the literature, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been widely used as a research tool to study the MAPK pathway and its role in various cellular processes such as proliferation, differentiation, and apoptosis. It has been shown to inhibit the activity of the MAPK kinase (MEK), which is upstream of the MAPK pathway and activates it. N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been used to investigate the role of the MAPK pathway in cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(11-2-1-6-15-9-11)16-12-3-4-13-10(8-12)5-7-18-13/h1-4,6,8-9H,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPJTDAGYGUAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)


![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)

![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)


